Cholesterol

説明

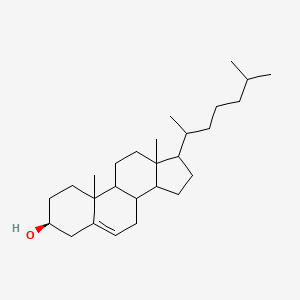

Structure

3D Structure

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022401 | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Cholesterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

360 °C (decomposes) | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.171 mm Hg at 149 °C | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or faintly yellow pearly granules or crystals | |

CAS No. |

57-88-5, 22243-67-0 | |

| Record name | Cholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol [BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |

| Record name | Cholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Choreography of Carbon: An In-Depth Technical Guide to the Cholesterol Biosynthesis Pathway for Researchers and Drug Development Professionals

This guide provides a comprehensive exploration of the cholesterol biosynthesis pathway, delving into its intricate network of intermediates and the precise enzymatic machinery that governs its progression. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of steps to offer a deeper understanding of the pathway's logic, its critical control points, and the experimental methodologies employed to investigate its function and modulation.

Section 1: The Significance of the this compound Biosynthesis Pathway: A Double-Edged Sword

This compound, a 27-carbon lipid, is an indispensable molecule in animal physiology. It is a fundamental component of cell membranes, modulating their fluidity and integrity.[1][2] Beyond its structural role, this compound serves as the precursor for the synthesis of vital biomolecules, including steroid hormones (such as cortisol, aldosterone, progesterone, estrogen, and testosterone), bile acids essential for lipid digestion, and vitamin D.[1][3]

While essential for life, the accumulation of excess this compound is a key driver in the pathogenesis of atherosclerosis, a leading cause of cardiovascular disease.[4][5] This duality places the this compound biosynthesis pathway at the center of a complex homeostatic network. The intricate regulation of this pathway is a testament to the cell's ability to balance the production of this vital molecule with the prevention of its potentially pathological excess. For drug development professionals, this pathway represents a rich landscape of validated and potential therapeutic targets.[4][6]

Section 2: The Four-Act Play of this compound Synthesis: A Detailed Mechanistic Overview

The synthesis of this compound is a multi-stage process that can be conceptually divided into four main parts, primarily occurring in the cytoplasm and the endoplasmic reticulum.[1][7] All 27 carbon atoms of this compound are derived from a single precursor: acetyl-CoA.[1]

Act 1: The Genesis of Mevalonate - The Committed Step

The initial stage of this compound synthesis involves the conversion of three molecules of acetyl-CoA into the six-carbon intermediate, mevalonate.[1][7] This phase is notable for containing the pathway's primary rate-limiting and committed step.

-

Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed by the enzyme thiolase (acetyl-CoA acetyltransferase) to form acetoacetyl-CoA.[3]

-

Synthesis of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA by HMG-CoA synthase to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3] It is crucial to distinguish this cytosolic HMG-CoA synthase from its mitochondrial counterpart, which is involved in ketone body formation.[1]

-

Reduction to Mevalonate: The irreversible reduction of HMG-CoA to mevalonate is catalyzed by HMG-CoA reductase (HMGCR) . This reaction consumes two molecules of NADPH and is the principal site of regulation for the entire this compound biosynthesis pathway.[1][7] The profound impact of inhibiting this single enzymatic step is exemplified by the clinical success of statin drugs.[4][6]

Act 2: The Assembly of Isoprenoid Units - Building the Blocks

The six-carbon mevalonate is then converted into activated five-carbon isoprene units, the fundamental building blocks for a vast array of biomolecules known as isoprenoids.[3]

-

Phosphorylation of Mevalonate: Mevalonate undergoes two successive phosphorylations, catalyzed by mevalonate kinase and phosphomevalonate kinase , to form 5-pyrophosphomevalonate.

-

Decarboxylation to Isopentenyl Pyrophosphate (IPP): An ATP-dependent decarboxylation, mediated by diphosphomevalonate decarboxylase , yields the first activated isoprene unit, isopentenyl pyrophosphate (IPP).[2]

-

Isomerization to Dimethylallyl Pyrophosphate (DMAPP): IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP) by isopentenyl pyrophosphate isomerase .

Act 3: The Road to Squalene - A Linear Condensation Cascade

Six of the five-carbon isoprene units are then condensed to form the 30-carbon linear hydrocarbon, squalene.

-

Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed by geranylgeranyl pyrophosphate synthase to form the 10-carbon geranyl pyrophosphate (GPP).

-

Synthesis of Farnesyl Pyrophosphate (FPP): GPP then condenses with another molecule of IPP, in a reaction also catalyzed by geranylgeranyl pyrophosphate synthase , to form the 15-carbon farnesyl pyrophosphate (FPP).

-

Dimerization to Squalene: In a head-to-head condensation, two molecules of FPP are joined by squalene synthase to form the 30-carbon squalene. This reaction requires NADPH and represents the first committed step toward sterol synthesis.[3]

Act 4: The Cyclization and Maturation - From Linear Chain to Steroid Nucleus

The final stage of this compound biosynthesis involves the remarkable cyclization of the linear squalene molecule to form the characteristic four-ring steroid nucleus, followed by a series of modifications to yield the final this compound product.

-

Epoxidation of Squalene: Squalene monooxygenase (squalene epoxidase) introduces an oxygen atom to the squalene molecule, forming 2,3-oxidosqualene. This is a critical oxygenation step in the pathway.[2]

-

Cyclization to Lanosterol: Lanosterol synthase (oxidosqualene cyclase) catalyzes the intricate cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol intermediate in the pathway.[2][8]

-

Conversion of Lanosterol to this compound: The final conversion of lanosterol to this compound involves a complex series of approximately 19 enzymatic steps, including the removal of three methyl groups, the reduction of a double bond, and the migration of another double bond. This latter part of the pathway can proceed through two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[3]

Section 3: The Gatekeepers of this compound Homeostasis: Regulation of the Biosynthesis Pathway

The this compound biosynthesis pathway is subject to stringent multi-level regulation to ensure cellular this compound homeostasis. This intricate control is a key area of interest for understanding disease states and for the development of therapeutic interventions.

Feedback Inhibition: A Self-Regulating System

The primary mechanism of regulation is feedback inhibition, where the end-product, this compound, and its derivatives suppress the activity and expression of key enzymes in the pathway.

-

HMG-CoA Reductase (HMGCR): This is the most highly regulated enzyme in the pathway.[1][7]

-

Transcriptional Regulation: High intracellular this compound levels prevent the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that are essential for the expression of the HMGCR gene and other genes involved in this compound and fatty acid synthesis.[1]

-

Proteolytic Degradation: Increased sterol levels promote the binding of HMGCR to specific membrane proteins, leading to its ubiquitination and subsequent degradation by the proteasome.

-

Phosphorylation: HMGCR can be inactivated by phosphorylation, a process that is sensitive to the energy status of the cell.[9]

-

-

Squalene Monooxygenase: This enzyme is also subject to this compound-dependent degradation, providing another point of feedback control.

Hormonal Control: Orchestrating Metabolic Harmony

Hormones play a crucial role in coordinating this compound synthesis with the overall metabolic state of the organism.

-

Insulin: This anabolic hormone upregulates the expression and activity of HMG-CoA reductase, promoting this compound synthesis.

-

Glucagon and Epinephrine: These catabolic hormones have the opposite effect, inhibiting HMG-CoA reductase activity.

Section 4: Visualizing the Pathway and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for assessing enzyme inhibition.

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Section 5: In the Lab: Key Experimental Protocols for Studying the this compound Biosynthesis Pathway

A deep understanding of the this compound biosynthesis pathway is built upon a foundation of robust experimental methodologies. The following section provides detailed, field-proven protocols for assessing the activity of a key regulatory enzyme and for quantifying pathway intermediates.

Spectrophotometric Assay for HMG-CoA Reductase (HMGCR) Activity

This assay measures the rate of NADPH oxidation, which is directly proportional to HMGCR activity, by monitoring the decrease in absorbance at 340 nm. [10] Materials:

-

Purified recombinant HMG-CoA reductase or microsomal preparations

-

HMG-CoA reductase assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT) [2]* NADPH solution (e.g., 10 mM stock in assay buffer)

-

HMG-CoA solution (e.g., 10 mM stock in assay buffer)

-

Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)

Procedure:

-

Reagent Preparation: Prepare fresh dilutions of NADPH and HMG-CoA in assay buffer to the desired final concentrations. Prepare serial dilutions of test inhibitors.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer

-

HMG-CoA reductase enzyme solution

-

Test inhibitor or vehicle control (e.g., DMSO)

-

NADPH solution

-

-

Initiation of Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding the HMG-CoA substrate solution to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 20-30 seconds for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA340/min) for each well from the linear portion of the kinetic curve.

-

Determine the specific activity of the enzyme.

-

For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Self-Validation and Causality: This protocol includes a no-substrate control to account for any background NADPH oxidation. The use of a known HMGCR inhibitor (e.g., a statin) as a positive control validates the assay's responsiveness. The direct measurement of NADPH consumption provides a causal link between enzyme activity and the observed signal.

Quantification of this compound Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple this compound precursors in biological samples. [11][12] Materials:

-

Biological samples (e.g., cultured cells, plasma, tissue homogenates)

-

Internal standards (deuterated analogs of the target intermediates)

-

Organic solvents for extraction (e.g., hexane, isopropanol, ethyl acetate)

-

LC-MS/MS system equipped with a suitable column (e.g., C18 or pentafluorophenyl) [12]* Software for data acquisition and analysis

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Add a known amount of the internal standard mixture to each sample.

-

Perform lipid extraction using an appropriate organic solvent system (e.g., Folch or Bligh-Dyer method).

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the this compound intermediates using a suitable chromatographic gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for each intermediate and its corresponding internal standard are monitored. [13]3. Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Calculate the concentration of each intermediate in the original sample using a calibration curve generated from standards of known concentrations.

-

Self-Validation and Causality: The use of stable isotope-labeled internal standards for each analyte corrects for variations in extraction efficiency and matrix effects, ensuring accurate quantification. The specificity of MRM transitions provides a high degree of confidence in the identity of the quantified molecules, establishing a direct causal link between the detected signal and the presence of the specific intermediate.

Section 6: Targeting the Pathway: Insights for Drug Development

The this compound biosynthesis pathway is a prime target for therapeutic intervention, most notably for the management of hypercholesterolemia.

HMG-CoA Reductase Inhibitors: The Statin Revolution

The discovery of statins, competitive inhibitors of HMG-CoA reductase, revolutionized the treatment of cardiovascular disease. [4][5][14]These drugs effectively lower plasma this compound levels by inhibiting the rate-limiting step of this compound synthesis. [4][6]The success of statins underscores the therapeutic potential of targeting key regulatory nodes within metabolic pathways.

Emerging Targets and Future Directions

Beyond HMG-CoA reductase, other enzymes in the this compound biosynthesis pathway are being explored as potential drug targets.

-

Squalene Monooxygenase: Inhibition of this enzyme offers an alternative strategy to reduce this compound synthesis.

-

Lanosterol Synthase: As a key enzyme in the cyclization of squalene, its inhibition is another area of active research. [8] The development of novel inhibitors for these and other enzymes in the pathway holds promise for new therapeutic options for a range of diseases, including certain cancers where the this compound biosynthesis pathway is often upregulated.

Section 7: Structural Insights into Key Enzymes

Understanding the three-dimensional structure of the enzymes in the this compound biosynthesis pathway is crucial for rational drug design. High-resolution crystal structures provide a detailed view of the active site and potential allosteric sites that can be targeted by small molecule inhibitors.

| Enzyme | PDB ID(s) | Organism | Key Structural Features |

| HMG-CoA Reductase (HMGCR) | 1DQ9, 1HWK | Human | Forms a tight tetramer. The active site is located at the interface of two monomers. [15][16] |

| Squalene Monooxygenase (SQLE) | 6C6N, 6C6R | Human | Contains a FAD-binding domain and a substrate-binding domain. [17][18][19] |

| Lanosterol Synthase (LSS) | 1W6J, 1W6K | Human | A two-domain monomeric protein with the active site located in a central cavity. [8][20] |

The availability of these structures has been instrumental in the design of more potent and selective inhibitors.

References

-

6C6N: Human squalene epoxidase (SQLE, squalene monooxygenase) structure with FAD and Cmpd-4. (2019). RCSB PDB. [Link]

-

1DQ9: COMPLEX OF CATALYTIC PORTION OF HUMAN HMG-COA REDUCTASE WITH HMG-COA. (2000). RCSB PDB. [Link]

-

Lanosterol synthase. Wikipedia. [Link]

-

6P7K: Structure of HMG-CoA reductase from Burkholderia cenocepacia. (2020). RCSB PDB. [Link]

-

HMG-CoA reductase. Wikipedia. [Link]

-

1W6K: Structure of human OSC in complex with Lanosterol. (2004). RCSB PDB. [Link]

-

Discovery and development of statins. Wikipedia. [Link]

-

Zero in on a PDB structure. Protein Portraits. [Link]

-

AF_AFQ14534F1: Computed structure model of Squalene monooxygenase. RCSB PDB. [Link]

-

A historical perspective on the discovery of statins. PMC. [Link]

-

1R7I: HMG-CoA Reductase from P. mevalonii, native structure at 2.2 angstroms resolution. RCSB PDB. [Link]

-

AF_AFO13306F1: Computed structure model of Squalene monooxygenase. RCSB PDB. [Link]

-

Classics in Drug Discovery: A History of the Statins. Drug Hunter. [Link]

-

From Fleming to Endo: The discovery of statins. PMC. [Link]

-

pdb_00006c6r. wwPDB. [Link]

-

pdb_00006c6n. wwPDB. [Link]

-

AF_AFP48449F1: Computed structure model of Lanosterol synthase. RCSB PDB. [Link]

-

Discovery and Development of Statins. ResearchGate. [Link]

-

LSS Gene. GeneCards. [Link]

-

This compound Pathway. Lipotype. [Link]

-

Determination of Key Intermediates in this compound and Bile Acid Biosynthesis by Stable Isotope Dilution Mass Spectrometry. PMC. [Link]

-

HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie. [Link]

-

lanosterol synthase. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. ACS Omega. [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate. [Link]

-

6.1: this compound synthesis. Medicine LibreTexts. [Link]

-

In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. Hindawi. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids. PMC. [Link]

-

Simplified LC-MS Method for Analysis of Sterols in Biological Samples. ResearchGate. [Link]

-

Simplified LC-MS Method for Analysis of Sterols in Biological Samples. MDPI. [Link]

-

A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

-

Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. MDPI. [Link]

-

Does anyone have a protocol for measuring HMG-CoA reductase activity on crude cell lysates?. ResearchGate. [Link]

-

Analytical methods for this compound quantification. PMC. [Link]

-

Steps of this compound Synthesis. BYJU'S. [Link]

-

LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters. [Link]

-

Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Medpace. [Link]

-

Regulated degradation of HMG CoA reductase requires conformational changes in sterol-sensing domain. PubMed Central. [Link]

-

Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins. ACS Publications. [Link]

-

This compound synthesis. Medicine LibreTexts. [Link]

- Method for isolation and purification of hmg-coa-reductase inhibitor.

-

This compound biosynthesis. Reactome. [Link]

Sources

- 1. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 2. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 5. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. med.libretexts.org [med.libretexts.org]

- 8. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 9. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Determination of Key Intermediates in this compound and Bile Acid Biosynthesis by Stable Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. lipotype.com [lipotype.com]

- 14. researchgate.net [researchgate.net]

- 15. rcsb.org [rcsb.org]

- 16. Zero in on a PDB structure | Protein Portraits [blogs.oregonstate.edu]

- 17. rcsb.org [rcsb.org]

- 18. wwPDB: pdb_00006c6r [wwpdb.org]

- 19. wwPDB: pdb_00006c6n [wwpdb.org]

- 20. rcsb.org [rcsb.org]

The Choreographer of the Membrane: A Technical Guide to Cholesterol's Role in Raft Formation and Signaling

This guide provides an in-depth exploration of the critical role cholesterol plays in the formation of membrane rafts and the subsequent orchestration of cellular signaling cascades. Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver a detailed understanding of the biophysical principles, experimental methodologies, and profound physiological consequences of this compound-mediated membrane organization.

I. The Biophysical Ballet: this compound as the Keystone of Membrane Order

The fluid mosaic model, while foundational, is an oversimplification of the intricate and dynamic nature of the plasma membrane. Eukaryotic cell membranes are not homogenous seas of lipids but are instead laterally segregated into distinct microdomains, the most prominent of which are lipid rafts. These platforms are enriched in this compound, sphingolipids, and specific proteins, creating a more ordered and less fluid environment compared to the surrounding bilayer.[1][2]

This compound, with its rigid, planar steroid ring system and a single hydroxyl headgroup, is the lynchpin of raft formation.[1][3] It does not form bilayers on its own but intercalates between phospholipids and sphingolipids. This intercalation has a dual effect on membrane fluidity: it decreases the mobility of unsaturated acyl chains, thereby reducing fluidity in disordered regions, while it disrupts the tight packing of saturated acyl chains, preventing the membrane from becoming overly rigid.[1] This unique property allows this compound to act as a dynamic "glue," fostering the formation of the liquid-ordered (Lo) phase that characterizes membrane rafts, which coexist with the liquid-disordered (Ld) phase of the bulk membrane.[2][4]

The preferential interaction of this compound with sphingolipids, which have long, saturated acyl chains, is a key driver of raft assembly.[1] This affinity, coupled with the exclusion of bulky, unsaturated phospholipids, leads to the spontaneous segregation of these lipids into distinct domains. These domains are not static islands but are highly dynamic, constantly assembling and disassembling in response to cellular signals.

Table 1: Comparative Lipid Composition of Membrane Rafts vs. Non-Raft Regions

| Lipid Component | Relative Abundance in Rafts | Relative Abundance in Non-Raft Regions | Key Functional Significance in Rafts |

| This compound | 3-5 fold higher[1] | Lower | Induces liquid-ordered phase; stabilizes raft structure.[1][2] |

| Sphingolipids | ~50% higher[1] | Lower | Preferential interaction with this compound; contributes to tight packing.[1] |

| Saturated Phospholipids | Enriched | Depleted | Straight acyl chains allow for tighter packing with this compound. |

| Unsaturated Phospholipids | Depleted | Enriched | Kinked acyl chains disrupt ordered packing and are excluded from rafts. |

II. Rafts as Signaling Hubs: Concentrating and Modulating Molecular Conversations

The formation of membrane rafts has profound implications for cellular signaling. By concentrating specific receptors, signaling proteins, and effector molecules, rafts act as platforms that enhance the efficiency and specificity of signal transduction.[5][6] Conversely, by excluding other proteins, they can also prevent unwanted crosstalk between signaling pathways.

A. G-Protein Coupled Receptor (GPCR) Signaling

A significant number of GPCRs and their associated G-proteins are localized to membrane rafts.[5][7] This co-localization facilitates rapid and efficient signal transmission upon ligand binding. The this compound-rich environment of the raft can influence the conformational state of the GPCR, its dimerization, and its coupling to G-proteins.[8] Disruption of raft integrity through this compound depletion often leads to attenuated GPCR signaling, highlighting the critical role of these domains.

Below is a diagram illustrating a generalized GPCR signaling cascade within a membrane raft.

Caption: GPCR signaling cascade initiated within a membrane raft.

B. Receptor Tyrosine Kinase (RTK) Signaling

The activity of many RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor, is also intricately regulated by their localization within or outside of membrane rafts.[9][10] In some cases, receptors are recruited into rafts upon ligand binding to initiate signaling, while in other instances, signaling is terminated by moving the receptor out of the raft and into clathrin-coated pits for endocytosis.[10] The specific lipid environment of the raft can influence RTK dimerization, kinase activity, and the recruitment of downstream signaling molecules like Src-family kinases.

The following diagram depicts a simplified model of RTK signaling regulation by membrane rafts.

Caption: Regulation of RTK signaling by dynamic partitioning into membrane rafts.

III. Experimental Methodologies: Probing the Role of this compound in Raft Dynamics

Studying the transient and minuscule nature of membrane rafts requires a specialized toolkit of biochemical and biophysical techniques. A cornerstone of this research is the ability to manipulate membrane this compound levels and to isolate raft-associated components.

A. This compound Depletion using Methyl-β-Cyclodextrin (MβCD)

MβCD is a cyclic oligosaccharide with a hydrophobic core that efficiently extracts this compound from cellular membranes, thereby disrupting raft integrity.[3] This technique is widely used to investigate the functional dependence of cellular processes on intact membrane rafts.

Protocol: Acute this compound Depletion from Cultured Cells

-

Cell Culture: Plate cells of interest at an appropriate density in a suitable culture vessel and grow to the desired confluency (typically 70-80%).

-

Preparation of MβCD Solution: Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free culture medium or a buffered salt solution (e.g., PBS with Ca2+ and Mg2+). The final working concentration typically ranges from 1 to 10 mM. Causality Note: The concentration and incubation time must be optimized for each cell type to achieve significant this compound depletion without inducing cytotoxicity.

-

Cell Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum components.

-

Incubation with MβCD: Add the pre-warmed MβCD working solution to the cells and incubate at 37°C for a specified period (e.g., 15-60 minutes).

-

Post-Incubation Wash: After incubation, remove the MβCD solution and wash the cells three times with pre-warmed, serum-free medium to remove the MβCD-cholesterol complexes.

-

Experimental Analysis: The cells are now ready for downstream applications, such as signaling assays, protein localization studies, or membrane fluidity measurements.

-

Validation (Self-Validating System): It is crucial to quantify the extent of this compound depletion. This can be achieved using a this compound oxidase-based assay on cell lysates from a parallel set of treated and untreated cells. A successful depletion will show a significant reduction in cellular this compound levels in the MβCD-treated sample.

Caption: Workflow for this compound depletion using MβCD.

B. Isolation of Detergent-Resistant Membranes (DRMs)

The biophysical properties of membrane rafts, specifically their high content of this compound and saturated lipids, render them relatively insoluble in non-ionic detergents at low temperatures. This principle is exploited to biochemically isolate DRMs, which are considered to be enriched in raft components.

Protocol: DRM Isolation by Sucrose Density Gradient Ultracentrifugation

-

Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Lyse the cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer) on ice for 30 minutes. Causality Note: The cold temperature and mild detergent preserve the integrity of the ordered lipid domains while solubilizing the disordered regions of the membrane.

-

Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a Dounce homogenizer to ensure complete cell disruption.

-

Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube. A typical gradient might consist of layers of 40%, 30%, and 5% sucrose in TNE buffer.

-

Sample Loading: Mix the cell lysate with an equal volume of a high-concentration sucrose solution (e.g., 80%) to bring the final sucrose concentration to approximately 40%. Carefully layer this mixture at the bottom of the prepared sucrose gradient.

-

Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: After centrifugation, a light-scattering band, corresponding to the low-density DRMs, should be visible at the interface of the lower sucrose concentrations (e.g., between 5% and 30%). Carefully collect fractions from the top of the gradient.

-

Analysis of Fractions: Analyze the collected fractions for protein content (e.g., by Western blotting for raft and non-raft marker proteins) and lipid composition. Raft fractions will be enriched in known raft-associated proteins (e.g., flotillin, caveolin) and depleted of non-raft proteins (e.g., transferrin receptor).

Caption: Workflow for the isolation of detergent-resistant membranes.

IV. Advanced Imaging Techniques: Visualizing Raft Dynamics in Live Cells

While biochemical methods provide valuable information about the composition of rafts, advanced microscopy techniques are essential for studying their dynamic behavior in living cells.

-

Fluorescence Recovery After Photobleaching (FRAP): This technique can be used to measure the lateral mobility of fluorescently labeled proteins or lipids. Molecules within rafts typically exhibit slower diffusion rates compared to those in the surrounding membrane.[11]

-

Single-Particle Tracking (SPT): By tracking the movement of individual fluorescently labeled molecules, SPT can reveal confined diffusion patterns, indicative of transient trapping within raft domains.[12][13][14]

-

Förster Resonance Energy Transfer (FRET): FRET can be used to study the co-localization and interaction of proteins and lipids within rafts on a nanometer scale.[15][16][17]

-

Super-Resolution Microscopy: Techniques such as STED and PALM/STORM have overcome the diffraction limit of light, allowing for the direct visualization of nanoscale raft domains in the plasma membrane of living cells.[18]

V. Pathophysiological Implications and Therapeutic Opportunities

Given the central role of membrane rafts in cellular signaling, it is not surprising that their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

-

Cancer: Many signaling pathways that are hyperactivated in cancer, such as those mediated by RTKs and PI3K/AKT, are organized within membrane rafts.[19] The elevated this compound levels often observed in cancer cells may promote the formation of larger, more stable rafts, thereby potentiating pro-survival and proliferative signaling.[19]

-

Neurodegenerative Diseases: In Alzheimer's disease, the amyloid precursor protein (APP) and the enzymes responsible for its amyloidogenic processing are associated with membrane rafts. Alterations in raft this compound content can influence the production of the neurotoxic amyloid-beta peptide.

-

Infectious Diseases: Many viruses and bacteria exploit membrane rafts as entry portals into host cells. By binding to receptors concentrated in rafts, these pathogens can efficiently hijack cellular machinery for their own replication.

The critical dependence of these pathological processes on the integrity of membrane rafts makes them an attractive target for therapeutic intervention. Strategies aimed at disrupting rafts, for instance by modulating cellular this compound levels with statins or other agents, are being actively investigated for the treatment of various diseases.

VI. Conclusion

This compound is far more than a passive structural component of the cell membrane. It is an active and essential organizer, driving the formation of membrane rafts that serve as critical platforms for cellular signaling. A thorough understanding of the biophysical principles governing raft formation, the intricacies of raft-dependent signaling pathways, and the experimental techniques used to study these phenomena is paramount for researchers and drug developers seeking to unravel the complexities of cellular function and to devise novel therapeutic strategies for a host of human diseases.

VII. References

-

Walser, P. J., et al. (2012). The Role of Membrane Lipids in the Formation and Function of Caveolae. Journal of Cell Science. [Link]

-

Mahammad, S., & Parmryd, I. (2015). This compound Depletion using Methyl-β-cyclodextrin. In Methods in Molecular Biology (Vol. 1232, pp. 91–102). Humana Press. [Link]

-

del Pozo, M. A. (2012). Control of receptor tyrosine kinase signaling within lipid-ordered membrane domains. ResearchGate. [Link]

-

Brown, D. A. (2001). Seeing is believing: Visualization of rafts in model membranes. PNAS. [Link]

-

Mahammad, S., & Parmryd, I. (2015). This compound depletion using methyl-β-cyclodextrin. Semantic Scholar. [Link]

-

Unknown. (n.d.). This compound Depletion of Hela Cells using Methyl-Beta-Cyclodextrin in LPDS Reagents. Scribd. [Link]

-

Mahammad, S., & Parmryd, I. (2015). This compound Depletion Using Methyl-β-cyclodextrin. DiVA. [Link]

-

Fielding, C. J., & Fielding, P. E. (2000). This compound and caveolae: structural and functional relationships. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Fielding, C. J., & Fielding, P. E. (2003). Relationship between this compound trafficking and signaling in rafts and caveolae. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Mahammad, S., & Parmryd, I. (2015). This compound Depletion Using Methyl-β-cyclodextrin. Springer Nature Experiments. [Link]

-

Gusmira, A., et al. (2020). Role of this compound in the regulation of caveolae. Journal of Cell Science. [Link]

-

Parton, R. G., & del Pozo, M. A. (2020). Caveolae and lipid sorting: Shaping the cellular response to stress. Journal of Cell Biology. [Link]

-

van der Meer, A. D., et al. (2010). Lipid microdomains in receptor organization and signalling. ResearchGate. [Link]

-

Mollinedo, F., & Gajate, C. (2015). Lipid rafts as platforms for cell signaling. ResearchGate. [Link]

-

Owen, D. M., et al. (2013). Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy. Frontiers in Plant Science. [Link]

-

Poudel, K. R., et al. (2016). A Guide to Tracking Single Transmembrane Proteins in Supported Lipid Bilayers. Methods in Molecular Biology. [Link]

-

Owen, D. M., et al. (2011). Widefield microscopy for live imaging of lipid domains and membrane dynamics. Methods. [Link]

-

Keller, S. L., et al. (2004). Role of this compound in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes. Biophysical Journal. [Link]

-

Owen, D. M., et al. (2012). Fluorescence strategies for mapping cell membrane dynamics and structures. Physical Chemistry Chemical Physics. [Link]

-

Poudel, K. R., et al. (2016). A Guide to Tracking Single Transmembrane Proteins in Supported Lipid Bilayers. ResearchGate. [Link]

-

Gaus, K., et al. (2003). Visualizing lipid structure and raft domains in living cells with two-photon microscopy. PNAS. [Link]

-

Allen, J. A., et al. (2016). Localization and signaling of GPCRs in lipid rafts. International Review of Cell and Molecular Biology. [Link]

-

Chini, B., & Parenti, M. (2004). G-protein-coupled receptor-signaling components in membrane raft and caveolae microdomains. Journal of Molecular Endocrinology. [Link]

-

Kenworthy, A. K. (2009). Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study. PLoS ONE. [Link]

-

Wikipedia contributors. (2024). Lipid raft. In Wikipedia, The Free Encyclopedia. [Link]

-

Pollock, N. L., et al. (2019). A method for detergent-free isolation of membrane proteins in their local lipid environment. Nature Protocols. [Link]

-

Ou, R., et al. (2012). Quantitative differences in lipid raft components between murine CD4+ and CD8+ T cells. BMC Immunology. [Link]

-

Poudel, K. R., et al. (2018). A Guide to Tracking Single Membrane Proteins and Their Interactions in Supported Lipid Bilayers. Methods in Molecular Biology. [Link]

-

LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). In Biology LibreTexts. [Link]

-

Althoff, T., & Hub, J. S. (2016). The Effect of Sterol Structure on Membrane Lipid Domains Reveals How this compound Can Induce Lipid Domain Formation. ResearchGate. [Link]

-

Foster, L. J., et al. (2003). Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors. PNAS. [Link]

-

Allen, J. A., et al. (2016). Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy. Methods in Molecular Biology. [Link]

-

Simons, K., & Toomre, D. (2000). Lipid rafts and signal transduction. Nature Reviews Molecular Cell Biology. [Link]

-

Ravula, T., et al. (2019). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Molecules. [Link]

-

Loura, L. M. (2011). FRET in Membrane Biophysics: An Overview. Frontiers in Physiology. [Link]

-

Heberle, F. A., & Feigenson, G. W. (2011). 1. Lipid Raft Sizes in Natural Membranes. ResearchGate. [Link]

-

Shomu's Biology. (2022, February 18). how Lipid raft modulated cell signaling? [Video]. YouTube. [Link]

-

Loura, L. M., & Prieto, M. (2011). Quantification of protein–lipid selectivity using FRET. European Biophysics Journal. [Link]

-

Mira, A., et al. (2021). Composition of receptor tyrosine kinase-mediated lipid micro-domains controlled by adaptor protein interaction. eLife. [Link]

-

Ladokhin, A. S. (2012). FRET Analysis of Protein-Lipid Interactions. ResearchGate. [Link]

-

Simons, K., & Ikonen, E. (2000). This compound, lipid rafts, and disease. The Journal of Clinical Investigation. [Link]

-

Question on ResearchGate. (2018). How to solubilize potential detergent resistant membranes (DRMs)?. ResearchGate. [Link]

-

Loura, L. M. (2011). FRET in Membrane Biophysics: An Overview. Frontiers in Physiology. [Link]

-

Hedger, G., et al. (2020). Structural Modifications Controlling Membrane Raft Partitioning and Curvature in Human and Viral Proteins. Journal of Chemical Information and Modeling. [Link]

-

Alfaqih, M. A., et al. (2019). Highlight article: The role of this compound and this compound-driven membrane raft domains in prostate cancer. Experimental Biology and Medicine. [Link]

-

Zhang, F., et al. (2021). Tracking Single Molecules in Biomembranes: Is Seeing Always Believing?. Accounts of Chemical Research. [Link]

-

Ravula, T., et al. (2022). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. ResearchGate. [Link]

-

Kusumi, A., et al. (2012). Single particle tracking of membrane components showing comparmentalization of the membranes. ResearchGate. [Link]

-

Subczynski, W. K., et al. (2017). High this compound/low this compound: Effects in biological membranes Review. Cell Biochemistry and Biophysics. [Link]

-

Fink, Y., & Shai, Y. (2007). FRET Study of Membrane Proteins: Simulation-Based Fitting for Analysis of Membrane Protein Embedment and Association. Biophysical Journal. [Link]

Sources

- 1. Lipid raft - Wikipedia [en.wikipedia.org]

- 2. This compound, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. High this compound/low this compound: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biology.kenyon.edu [biology.kenyon.edu]

- 7. G-protein-coupled receptor-signaling components in membrane raft and caveolae microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence strategies for mapping cell membrane dynamics and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [rex.libraries.wsu.edu]

- 13. Tracking Single Molecules in Biomembranes: Is Seeing Always Believing? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | FRET in Membrane Biophysics: An Overview [frontiersin.org]

- 16. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy [frontiersin.org]

- 19. Highlight article: The role of this compound and this compound-driven membrane raft domains in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

genetic regulation of cholesterol homeostasis via SREBP pathway

An In-depth Technical Guide to the Genetic Regulation of Cholesterol Homeostasis via the SREBP Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular and systemic lipid homeostasis is a meticulously orchestrated process vital for health, with dysregulation leading to prevalent metabolic diseases. At the heart of this control system lies the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This guide provides a comprehensive technical overview of the SREBP signaling cascade, from its molecular sensors in the endoplasmic reticulum to its function as a master transcriptional regulator of lipid biosynthesis in the nucleus. We will dissect the key protein players, the intricate proteolytic activation mechanism, and the downstream genetic programs governed by the different SREBP isoforms. Furthermore, this document details robust experimental methodologies to interrogate the pathway's activity, offering field-proven insights into assay design and data interpretation for both basic research and therapeutic development.

The Central Dogma of this compound Sensing: An Overview

The maintenance of this compound levels within a narrow physiological range is critical for cellular function, impacting everything from membrane fluidity to signal transduction.[1] The cell achieves this balance through a sophisticated feedback system that senses intracellular sterol concentrations and adjusts the rates of this compound synthesis and uptake accordingly.[2] The SREBP family of transcription factors are the master regulators of this process.[3][4]

Synthesized as inactive precursors anchored in the membrane of the endoplasmic reticulum (ER), SREBPs are held in check when cellular sterol levels are sufficient.[3][5] However, when sterol levels fall, a precisely controlled trafficking and proteolytic cascade is initiated, releasing the active N-terminal domain of the SREBP. This mature transcription factor then translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoter regions of target genes, driving the expression of enzymes required for this compound and fatty acid biosynthesis.[3][5][6]

Molecular Machinery of the SREBP Pathway

The activation of SREBPs is not a simple on-off switch but a tightly regulated process involving several key protein players that act in concert to sense sterol levels and gate the movement and processing of the SREBP precursor.

SREBP Isoforms: Differential Roles in Lipid Metabolism

In mammals, two genes, SREBF1 and SREBF2, encode for three primary SREBP isoforms.[5][7]

-

SREBF1 produces SREBP-1a and SREBP-1c through the use of alternative transcription start sites.[3]

-

SREBP-1a is a potent activator of all SREBP target genes, including those for both this compound and fatty acid synthesis.[3][6]

-

SREBP-1c is the predominant isoform in most metabolic tissues like the liver and preferentially activates genes involved in fatty acid synthesis.[3][8][9] Its transcriptional activity is strongly induced by insulin.[10][11]

-

-

SREBF2 encodes SREBP-2 , which is the primary regulator of this compound metabolism, strongly activating genes like HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).[8][9][12]

| Isoform | Gene | Primary Metabolic Role | Key Target Genes |

| SREBP-1a | SREBF1 | Potent activator of this compound & fatty acid synthesis | FASN, ACC, SCD1, HMGCR, LDLR |

| SREBP-1c | SREBF1 | Fatty acid & triglyceride synthesis | FASN, ACC, SCD1, GPAT |

| SREBP-2 | SREBF2 | This compound synthesis & uptake | HMGCR, HMGCS, LDLR, FDFT1 |

The Sterol-Sensing Complex: SCAP and INSIG

The decision to activate SREBP is made at the ER membrane and is mediated by two crucial regulatory proteins:

-

SREBP Cleavage-Activating Protein (SCAP): This multi-pass transmembrane protein acts as both the sterol sensor and the escort for SREBP.[3][9] The SREBP precursor is constitutively bound to the C-terminal domain of SCAP.[7] A specific domain within SCAP, known as the sterol-sensing domain (SSD), directly binds this compound.

-

Insulin-Induced Gene (INSIG): This ER-resident protein functions as the anchor, retaining the SCAP-SREBP complex in the ER when sterol levels are high.[13][14] When SCAP is bound to this compound, it undergoes a conformational change that promotes its binding to INSIG, preventing its exit from the ER.[9]

The Proteolytic Activation: S1P and S2P

Once the SCAP-SREBP complex is released from INSIG, it traffics to the Golgi apparatus, where two specific proteases sequentially cleave the SREBP precursor:

-

Site-1 Protease (S1P): A serine protease that performs the first cut, cleaving SREBP within its luminal loop.[3][5]

-

Site-2 Protease (S2P): A zinc metalloprotease that performs the second cut within the first transmembrane domain of SREBP, releasing the soluble, active N-terminal fragment (nSREBP).[3][5]

The SREBP Activation Cascade: A Step-by-Step Mechanism

The spatial segregation of the SREBP precursor (ER) from its activating proteases (Golgi) is the fundamental principle of its regulation.

-

High Sterol State (Inactive): When ER this compound levels are high, this compound binds to the SCAP sterol-sensing domain. This promotes a tight association between SCAP and INSIG, effectively locking the entire SCAP-SREBP complex in the ER membrane.[9][13] Proteolytic activation is inhibited.

-

Low Sterol State (Activation Signal): When ER this compound levels fall, this compound dissociates from SCAP. This induces a conformational change in SCAP, causing it to detach from INSIG.[8]

-

ER-to-Golgi Trafficking: Freed from its INSIG anchor, the SCAP-SREBP complex is recognized by COPII-coated vesicles, which package and transport the complex from the ER to the Golgi apparatus.[13][15]

-

Sequential Proteolysis: In the Golgi, S1P cleaves the SREBP precursor in its luminal loop. This is followed by the S2P-mediated cleavage, which liberates the mature nSREBP domain from the membrane.[3]

-

Nuclear Translocation and Gene Activation: The water-soluble nSREBP, typically a ~68 kDa protein, translocates to the nucleus.[5] There, it dimerizes and binds to SRE sequences on the promoters of target genes, recruiting co-activators and initiating transcription of the lipogenic program.[6][16]

Visualization of the SREBP Signaling Pathway

Caption: The SREBP activation cascade from ER retention to nuclear gene activation.

Methodologies for Interrogating the SREBP Pathway

A multi-pronged experimental approach is necessary to fully characterize the activity of the SREBP pathway. The causality behind these protocols is to demonstrate that a specific stimulus (e.g., sterol depletion) leads to a predictable series of molecular events: SREBP cleavage, nuclear accumulation, and target gene upregulation.

This compound Depletion and Repletion Assay

This is the foundational experiment to manipulate and observe SREBP activity. The choice of reagents is critical for robust and interpretable results.

Objective: To induce SREBP processing by lowering intracellular this compound and to inhibit it by adding back sterols.

Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293, HepG2) at a density that will result in 70-80% confluency at the time of harvest.

-

Lipoprotein Depletion: The day after seeding, switch cells to media containing lipoprotein-deficient serum (LPDS). This is a critical step, as standard fetal bovine serum (FBS) is rich in this compound-carrying lipoproteins which will suppress the pathway.

-

Induction of SREBP Cleavage: To actively deplete intracellular this compound, treat cells for 16-24 hours with a statin (e.g., 10 µM lovastatin or mevinolin) and a bile acid sequestrant (e.g., 50 µM mevalonate) in the LPDS media.

-

Causality Insight: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in this compound synthesis. Adding mevalonate ensures that the pathway is blocked specifically at the this compound synthesis step and prevents the buildup of potentially toxic upstream metabolites.

-

-

Inhibition of SREBP Cleavage (Control Group): To demonstrate sterol-mediated suppression, co-treat a set of cells from step 3 with an oxysterol, such as 1 µg/mL 25-hydroxythis compound (25-HC).

-

Causality Insight: 25-HC is a potent regulator that promotes the SCAP-INSIG interaction, forcefully retaining SREBP in the ER and serving as a robust negative control.[15]

-

-

Harvesting: After treatment, wash cells with PBS and harvest for downstream analysis (protein for Western blot, RNA for qPCR).

SREBP Cleavage Assay via Western Blot

This is the most direct method to visualize the proteolytic activation of SREBP.

Objective: To quantify the ratio of the precursor (pSREBP) to the mature nuclear (nSREBP) form.

Protocol:

-

Lysate Preparation: Prepare nuclear and cytoplasmic extracts from cells treated as described in 4.1. Alternatively, a whole-cell lysate can be used, but separating fractions provides a cleaner signal for nSREBP.

-

Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel (typically 8%). The large precursor (~125 kDa) and smaller nuclear form (~68 kDa) must be well-resolved. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody that recognizes the N-terminal domain of the specific SREBP isoform being studied (e.g., anti-SREBP-2). This allows for the simultaneous detection of both the precursor and cleaved forms.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Use a loading control (e.g., Lamin B1 for nuclear fractions, β-actin for whole-cell lysates) to ensure equal loading.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Self-Validating System: A successful experiment will show a strong band for pSREBP (~125 kDa) in control and 25-HC-treated lanes, and a decrease in this band with a corresponding increase in the nSREBP band (~68 kDa) in the sterol-depleted lane.

-

Target Gene Expression Analysis via RT-qPCR

This assay measures the functional consequence of SREBP activation: the transcription of its target genes.

Objective: To quantify changes in mRNA levels of SREBP-responsive genes.

Protocol:

-

RNA Extraction: Isolate total RNA from cells treated as described in 4.1 using a standard method (e.g., TRIzol or column-based kit).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcriptase kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., HMGCR, LDLR for SREBP-2; FASN, SCD1 for SREBP-1c).

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate relative gene expression using the ΔΔCt method.

-

Self-Validating System: The expression of target genes should be significantly upregulated in sterol-depleted cells and suppressed in 25-HC-treated cells, correlating directly with the Western blot results for nSREBP levels.

-

Experimental Workflow Visualization

Caption: A standard experimental workflow for studying SREBP pathway activation.

Pathophysiological Relevance and Therapeutic Targeting

Dysregulation of the SREBP pathway is a cornerstone of many metabolic diseases.[4] In conditions like non-alcoholic fatty liver disease (NAFLD) and the metabolic syndrome, chronic activation of SREBP-1c, often driven by hyperinsulinemia, leads to excessive hepatic fat accumulation (steatosis).[4][12] Conversely, targeting this pathway holds immense therapeutic promise. Statins, the most widely prescribed this compound-lowering drugs, function by inhibiting HMG-CoA reductase. This leads to a depletion of intracellular this compound, which robustly activates SREBP-2. The resulting upregulation of the LDL receptor gene is the primary mechanism by which statins clear this compound from the bloodstream.[9] More recent drug development efforts have focused on identifying small molecules that can directly modulate the SREBP-SCAP-INSIG interaction, offering novel avenues to treat dyslipidemia and related disorders.[9]

Conclusion

The SREBP pathway represents a paradigm of elegant biological control, linking membrane lipid composition directly to a complex genetic response. Its central role in maintaining this compound and fatty acid homeostasis makes it a critical area of study for understanding both normal physiology and metabolic disease. For researchers and drug developers, a thorough understanding of its molecular components and the robust experimental tools used to probe its function is essential for making meaningful advancements in the field. The methodologies and insights provided in this guide serve as a foundational resource for designing, executing, and interpreting experiments aimed at unraveling the complexities of this vital regulatory network.

References

- Title: Therapeutic strategies targeting SREBP transcription factors: an update to 2024 Source: Not specified URL

- Title: SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC Source: PubMed Central URL

- Title: SREBPs: activators of the complete program of this compound and fatty acid synthesis in the liver - PMC Source: NIH URL

- Title: Sterol regulatory element-binding protein - Wikipedia Source: Wikipedia URL

- Title: Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC Source: PubMed Central URL

- Title: The SREBP Pathway: Gene Regulation through Sterol Sensing and Gated Protein Trafficking - Johns Hopkins University Source: Johns Hopkins University URL

- Title: A pathway approach to investigate the function and regulation of SREBPs - PMC Source: PubMed Central URL

- Title: SREBP: a novel therapeutic target | Acta Biochimica et Biophysica Sinica | Oxford Academic Source: Oxford Academic URL

- Title: SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - ResearchGate Source: ResearchGate URL

- Title: Research progress of SREBP and its role in the pathogenesis of autoimmune rheumatic diseases - PubMed Central Source: PubMed Central URL

- Title: Sterol regulatory element-binding protein - YouTube Source: YouTube URL

- Title: SREBPs: sterol-regulated transcription factors - Company of Biologists Journals Source: Company of Biologists Journals URL

- Title: Regulation of SREBP-Mediated Gene Expression - PubMed Source: NIH URL

- Title: SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - MDPI Source: MDPI URL

- Title: SREBP transcription factors: master regulators of lipid homeostasis - PubMed Source: PubMed URL

- Title: Unit 11 Part 4 SREBP and Lipid Biosynthesis Regulation - YouTube Source: YouTube URL

- Title: Phosphorylation of Sterol Regulatory Element Binding Protein-1a by Protein Kinase A (PKA)

- Title: SREBP-2-deficient and hypomorphic mice reveal roles for SREBP-2 in embryonic development and SREBP-1c expression - PubMed Central Source: PubMed Central URL

- Title: The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis Source: Not specified URL

- Title: 004365 - SREBP-1c- Strain Details - The Jackson Laboratory Source: The Jackson Laboratory URL

- Title: Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity Source: Not specified URL

- Title: SREBPs as the potential target for solving the polypharmacy dilemma - Frontiers Source: Frontiers URL